molecular formula C7H7N5O B1484576 4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol CAS No. 2090173-69-4

4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol

Cat. No.: B1484576
CAS No.: 2090173-69-4
M. Wt: 177.16 g/mol
InChI Key: AUJGBAWAYKZHFS-UHFFFAOYSA-N
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Description

4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery, featuring a fused heterocyclic architecture. The integration of the imidazole ring with the pyridazinone core creates a versatile scaffold that is known to interact with a variety of biological targets. This compound is furnished for research applications only and is not intended for diagnostic or therapeutic use. The pyridazin-3(2H)-one scaffold is a recognized pharmacophore in the development of therapeutic agents. Scientific literature indicates that derivatives containing this core structure have been investigated as potential vasodilators for treating cardiovascular diseases and as targeted anticancer agents . The imidazole ring is a privileged structure in medicinal chemistry, often serving as a ligand for metalloenzymes and a key component in inhibitors. For instance, imidazole-containing compounds have been extensively studied as potent inhibitors of the heme oxygenase-1 (HO-1) enzyme, a target implicated in cancer cell proliferation and therapy resistance . Furthermore, recent ligand-growing experiments have identified the 4-aminopyridazin-3(2H)-one moiety as a novel and potent scaffold for the inhibition of Fatty Acid Binding Protein 4 (FABP4) , a promising target in cancer research and metabolic diseases . This combination of structural features makes this compound a valuable building block for researchers developing novel enzyme inhibitors, probing biochemical pathways, and synthesizing new chemical entities for biological evaluation.

Properties

IUPAC Name

5-amino-3-imidazol-1-yl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c8-5-3-6(10-11-7(5)13)12-2-1-9-4-12/h1-4H,(H2,8,10)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJGBAWAYKZHFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=NNC(=O)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies Overview

The preparation of 4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol generally involves:

  • Formation of the pyridazinone ring system.
  • Introduction of the amino group at position 4.
  • Attachment of the imidazolyl substituent at position 6.

Two main approaches have been reported:

Preparation Methods

Debus Reaction Approach via Pyridylglyoxal Intermediate

A practical and efficient method involves the synthesis of the imidazolyl-substituted pyridazinone via a Debus cyclization reaction starting from 3-acetylpyridine derivatives.

Key Features:
  • Mild reaction conditions.
  • Avoids isolation of unstable intermediates.
  • Overall yield of the amine product from 3-acetylpyridine reported as 43% over three steps.
  • The method is supported by detailed spectroscopic characterization (NMR, IR) and chromatographic purification.
Step Reagents/Conditions Yield (%) Notes
Oxidation DMSO-HBr, 55 °C, 12 h - Intermediate not isolated
Debus Cyclization Formaldehyde, NH4OH, room temp 76 Direct conversion to imidazole
N-Alkylation (optional) NaH, N-(4-bromobutyl)phthalimide Major regioisomer formed Regioselective alkylation

Table 1: Summary of Debus reaction-based preparation steps for this compound and derivatives

Research Findings and Analysis

  • The Debus reaction-based method is notable for its mild conditions and relatively high yield for the key imidazole ring formation step. It avoids isolation of unstable intermediates, improving operational simplicity and safety.
  • The oxidation step using DMSO-HBr is selective and efficient compared to other oxidants like selenium dioxide, which failed in attempts.
  • N-Alkylation of the imidazole ring proceeds with high regioselectivity, favoring the 1,4-disubstituted product.
  • Cross-coupling methods, while versatile, are more suited for derivatives rather than the parent compound due to the need for halogenated precursors.
  • No direct preparation methods for this compound via cross-coupling were found, but the methodology is well-established for related compounds.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Disadvantages
Debus Reaction DMSO-HBr oxidation, NH4OH, formaldehyde 43 (overall) Mild, one-pot, no isolation of intermediates Moderate overall yield
Palladium-Catalyzed Cross-Coupling Pd catalyst, base, polar aprotic solvent 50–85 (related compounds) High selectivity, broad scope Expensive catalysts, harsh conditions

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures. Biology: It has potential biological activity, including antimicrobial and antitumor properties. Medicine: Research is ongoing to explore its use in drug development, particularly for conditions involving bacterial infections and cancer. Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole group can act as a ligand, binding to metal ions or enzyme active sites, while the amino group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycle modifications, substituent variations, or functional group replacements. Below is a detailed comparison with key analogs:

Pyridazine-Based Analogs

  • 4-Amino-6-(1H-benzimidazol-2-ylsulfanyl)benzene-1,3-dicarbonitrile Core Structure: Benzene ring fused with pyridazine (vs. standalone pyridazine in the target compound). Substituents: A benzimidazole-sulfanyl group replaces the imidazole in the target compound, introducing sulfur and an extended aromatic system. However, the sulfanyl group may reduce solubility compared to the hydroxyl group in the target compound .
  • 6-(1H-Imidazol-1-yl)pyridin-3-ylboronic acid Core Structure: Pyridine ring (vs. pyridazine). Substituents: Boronic acid at position 3 (vs. hydroxyl group). Applications: Used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds.

Imidazole-Modified Analogs

  • 3-(1H-Imidazol-1-yl)propyl 2-(2,3-dihydro-1H-inden-2-ylamino)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate Core Structure: Pyrrolopyrimidine (vs. pyridazine). Substituents: A propyl-linked imidazole and a dihydroindenylamino group. Biological Relevance: The pyrrolopyrimidine core is associated with kinase inhibition, while the target compound’s pyridazine-hydroxyl motif may favor interactions with metalloenzymes or nucleic acids .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications Reference
4-Amino-6-(1H-imidazol-1-yl)pyridazin-3-ol Pyridazine -OH, -NH₂, 1H-imidazole Drug discovery, catalysis
4-Amino-6-(1H-benzimidazol-2-ylsulfanyl)benzene-1,3-dicarbonitrile Benzene -SCN, -NH₂, benzimidazole Anticancer agents, sensors
6-(1H-Imidazol-1-yl)pyridin-3-ylboronic acid Pyridine -B(OH)₂, 1H-imidazole Cross-coupling reactions
3-(1H-Imidazol-1-yl)propyl pyrrolopyrimidine derivative Pyrrolopyrimidine Propyl-imidazole, dihydroindenylamino Kinase inhibition, enzyme targeting

Research Findings and Implications

  • Electronic Properties: The hydroxyl and amino groups in this compound enhance hydrogen-bonding capacity compared to analogs with boronic acid or sulfanyl groups. This could favor interactions with biological targets like DNA or proteins .

Biological Activity

4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H8N4O\text{C}_7\text{H}_8\text{N}_4\text{O}

This compound features a pyridazine ring substituted with an amino group and an imidazole moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : Inhibits proliferation in several cancer cell lines.
  • Anti-inflammatory Effects : Reduces inflammation markers in vitro and in vivo.

Antimicrobial Activity

Studies have shown that derivatives of pyridazine compounds, including this compound, possess significant antimicrobial properties. For instance, a study indicated that certain pyridazine derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibiotic candidates .

Table 1: Antimicrobial Efficacy of Pyridazine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, it has been shown to inhibit cell proliferation in human cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer) with IC50 values indicating significant potency .

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa0.058Induction of apoptosis
MDA-MB-2310.035Inhibition of cell cycle progression
A5490.021Disruption of mitochondrial function

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Research indicates that it can significantly reduce levels of pro-inflammatory cytokines in cellular models .

Case Study: Anti-inflammatory Effects

A study involving animal models demonstrated that administration of this compound resulted in a marked reduction in paw edema induced by carrageenan, suggesting its potential utility in treating inflammatory conditions.

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : Interference with MAPK/ERK signaling pathways has been observed, contributing to its anticancer effects.

Q & A

Q. What are the standard synthetic routes for 4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as coupling imidazole derivatives with substituted pyridazine precursors. Key intermediates are characterized using Nuclear Magnetic Resonance (NMR) (1H/13C) for structural confirmation and Thin-Layer Chromatography (TLC) to monitor reaction progress. For example, analogous compounds require controlled reaction temperatures (e.g., 60–80°C) and solvents like ethanol or DMF to optimize yields .

Q. How is purity confirmed for this compound, and what analytical techniques are essential?

Methodological Answer: Purity is verified via High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and Mass Spectrometry (MS) for molecular weight confirmation. Infrared (IR) Spectroscopy identifies functional groups (e.g., hydroxyl and amino stretches at 3200–3500 cm⁻¹). Residual solvents are quantified using Gas Chromatography (GC) .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer: Recrystallization using polar aprotic solvents (e.g., methanol/water mixtures) or column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is recommended. For structurally similar compounds, preparative TLC with dichloromethane/methanol (9:1) has achieved >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or byproduct formation for this compound?

Methodological Answer: Contradictions often arise from variable reaction conditions (e.g., solvent polarity, catalyst loading). Use Design of Experiments (DoE) to systematically test factors like temperature, stoichiometry, and reaction time. For example, a 2^k factorial design can identify critical variables affecting yield . Computational tools (e.g., DFT calculations) may explain unexpected byproducts by modeling reaction pathways .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) predict electronic properties (HOMO/LUMO energies) and reaction thermodynamics. Platforms like ICReDD integrate computational screening with experimental validation, narrowing optimal conditions for new reactions (e.g., cyclization or cross-coupling) .

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Perform accelerated stability studies using buffered solutions (pH 1–13) and thermal stress (25–80°C). Monitor degradation via UV-Vis spectroscopy (absorbance shifts) and LC-MS to identify degradation products. Kinetic modeling (e.g., Arrhenius equation) extrapolates shelf-life under standard conditions .

Q. What strategies are recommended for elucidating the compound’s biological activity in enzyme inhibition assays?

Methodological Answer: Use dose-response assays (e.g., IC50 determination) with target enzymes (e.g., kinases or oxidoreductases). Validate binding via Surface Plasmon Resonance (SPR) or isothermal titration calorimetry (ITC) . For structurally similar imidazole derivatives, molecular docking (e.g., AutoDock Vina) predicts binding modes to guide mutagenesis studies .

Q. How can researchers optimize reaction scalability while maintaining regioselectivity?

Methodological Answer: Employ flow chemistry to enhance heat/mass transfer and reduce side reactions. Use in-line analytics (e.g., ReactIR) for real-time monitoring. For regioselectivity, modify directing groups (e.g., amino or hydroxyl substituents) to influence electron density at reactive sites .

Q. What statistical approaches are critical for analyzing dose-dependent effects in pharmacological studies?

Methodological Answer: Apply non-linear regression models (e.g., log(inhibitor) vs. response curves) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Ensure reproducibility via triplicate experiments and power analysis to determine sample size .

Q. How can hybrid experimental-computational workflows accelerate the discovery of derivatives with enhanced properties?

Methodological Answer: Combine virtual screening (e.g., molecular dynamics simulations) with high-throughput synthesis. For example, ICReDD’s feedback loop uses experimental data to refine computational models, enabling rapid optimization of substituents for improved solubility or potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol
Reactant of Route 2
4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol

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